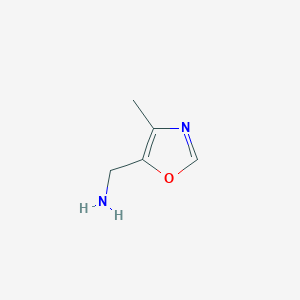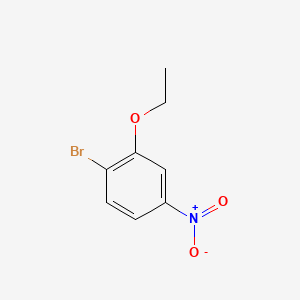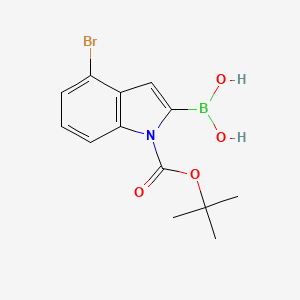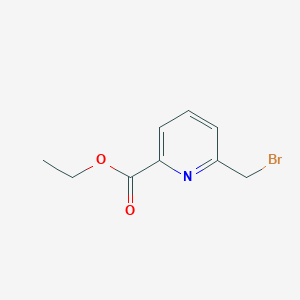
Methyl 6-chloro-1H-indazole-3-carboxylate
Übersicht
Beschreibung
Methyl 6-chloro-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry. The indazole ring system is characterized by a benzene ring fused to a pyrazole ring, which in the case of methyl 6-chloro-1H-indazole-3-carboxylate, is substituted with a methyl ester group at the 3-position and a chlorine atom at the 6-position.
Synthesis Analysis
The synthesis of related indazole derivatives has been reported in the literature. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was formed via an intramolecular aliphatic diazonium coupling reaction . This process involved the diazotization of o-aminophenylacetic acid followed by a regioselective electrophilic addition and subsequent tautomerization. Although the exact synthesis of methyl 6-chloro-1H-indazole-3-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate chloro-substituted starting materials.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was elucidated using X-ray crystallography, which revealed a monoclinic class and space group . Similarly, the structure of the methyl ester of 1H-indazole-3-carboxylic acid was confirmed by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded trimers . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of such compounds.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The indazole ring can participate in electrophilic substitution reactions, nucleophilic substitutions, and coupling reactions. The presence of a methyl ester group in methyl 6-chloro-1H-indazole-3-carboxylate suggests that it could undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis. The chlorine atom also provides a site for further functionalization through nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and the methyl ester group can affect the compound's boiling point, melting point, solubility, and chemical reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, can provide insights into their stability, packing, and potential for forming polymorphs. The spectroscopic data, including infrared spectroscopy, mass spectrometry, and NMR, are essential for characterizing the purity and confirming the identity of these compounds .
Wissenschaftliche Forschungsanwendungen
- Antihypertensive Agents : Indazole derivatives have been used in the development of antihypertensive drugs .
- Anticancer Agents : Some indazole derivatives have shown potential as anticancer agents .
- Antidepressant Agents : Indazole derivatives have also been used in the development of antidepressants .
- Anti-inflammatory Agents : Indazole derivatives have been used in the development of anti-inflammatory drugs .
- Antibacterial Agents : Indazole derivatives have shown potential as antibacterial agents .
- Treatment of Respiratory Diseases : Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
- Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
- Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
- Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
- Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
- Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
- Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
- Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
- Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
- Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
- Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
- Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .
Eigenschaften
IUPAC Name |
methyl 6-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYJEMREXVWPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635047 | |
| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-1H-indazole-3-carboxylate | |
CAS RN |
717134-47-9 | |
| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













amino}acetic acid](/img/structure/B1290363.png)

